molecular formula C14H19ClN2O3 B2542407 (2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride CAS No. 2241141-78-4

(2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride

Cat. No. B2542407
CAS RN: 2241141-78-4
M. Wt: 298.77
InChI Key: NQEAIHMBUFXSMA-JHEYCYPBSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and other compounds to create amide derivatives with antimicrobial activity. This research demonstrates the potential of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Optimization of Phenyl Alkyl Ether Moiety :

    • Research by Collins et al. (1998) involved the study of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, focusing on the structure-activity relationship and optimization of the phenyl alkyl ether moiety. This study is significant in understanding the detailed molecular interactions and optimization of compounds for specific receptor targets (Collins et al., 1998).
  • Development of Immunoassays :

    • Goodrow, Harrison, and Hammock (1990) synthesized carboxylic acid derivatives of atrazine and simazine for use as haptens in the development of immunoassays. This highlights the application of chemical synthesis in creating tools for analytical techniques in agriculture and environmental monitoring (Goodrow, Harrison, & Hammock, 1990).
  • Antidiabetic Activity in Peroxisome Proliferator-Activated Receptor Agonists :

    • Research by Cobb et al. (1998) focused on peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic activity, providing insights into the structure-activity relationship of these compounds (Cobb et al., 1998).
  • Synthesis and Microbial Studies of New Pyridine Derivatives :

    • Patel and Agravat (2007) conducted another study on the synthesis and microbial studies of new pyridine derivatives. This research further supports the role of chemical synthesis in developing new compounds with potential biological activity (Patel & Agravat, 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could involve binding to specific proteins, altering cellular processes, etc .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

(2S,3R)-5-oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-9(2)16-11(17)8-15-12(14(18)19)13(16)10-6-4-3-5-7-10;/h3-7,9,12-13,15H,8H2,1-2H3,(H,18,19);1H/t12-,13+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEAIHMBUFXSMA-JHEYCYPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(NCC1=O)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1[C@@H]([C@H](NCC1=O)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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